REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1([CH3:21])[C:7]([CH3:9])([CH3:8])[O:6][B:5]([C:10]2[CH:11]=[N:12][N:13]([CH:15]3[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]3)[CH:14]=2)[O:4]1.[C:22](Cl)(=[O:24])[CH3:23].CCN(C(C)C)C(C)C>CN(C=O)C>[CH3:2][C:3]1([CH3:21])[C:7]([CH3:8])([CH3:9])[O:6][B:5]([C:10]2[CH:11]=[N:12][N:13]([CH:15]3[CH2:20][CH2:19][N:18]([C:22](=[O:24])[CH3:23])[CH2:17][CH2:16]3)[CH:14]=2)[O:4]1 |f:0.1|
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Name
|
|
Quantity
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3.66 g
|
Type
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reactant
|
Smiles
|
Cl.CC1(OB(OC1(C)C)C=1C=NN(C1)C1CCNCC1)C
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Name
|
|
Quantity
|
0.91 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
5.08 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
109.8 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
|
Details
|
left
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Type
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CONCENTRATION
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Details
|
The crude product was concentrated in vacuo to a solid
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Type
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CUSTOM
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Details
|
purified by flash chromatography (0 to 5% MeOH:EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NN(C1)C1CCN(CC1)C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.71 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |